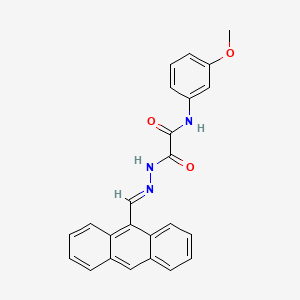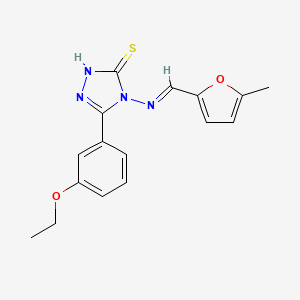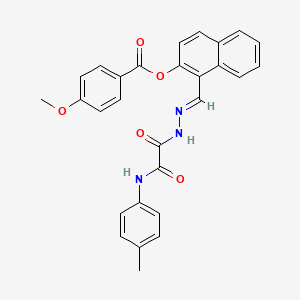![molecular formula C17H15Cl2N5OS B12023878 3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624724-77-2](/img/structure/B12023878.png)
3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone: is a complex organic compound with the molecular formula C17H15Cl2N5OS and a molecular weight of 408.312 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the following steps:
Formation of 3,4-dichlorobenzaldehyde: This can be achieved through the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.
Synthesis of 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared by reacting 4-ethoxyphenylhydrazine with carbon disulfide and hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3,4-dichlorobenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst to form the desired hydrazone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.
化学反应分析
Types of Reactions
3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atoms on the benzaldehyde ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications:
作用机制
The mechanism of action of 3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Protein Interactions: It can form stable complexes with proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 2,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 2,6-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Uniqueness
3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties in terms of enzyme inhibition and protein binding, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
624724-77-2 |
|---|---|
分子式 |
C17H15Cl2N5OS |
分子量 |
408.3 g/mol |
IUPAC 名称 |
4-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-25-13-6-4-12(5-7-13)16-21-22-17(26)24(16)23-20-10-11-3-8-14(18)15(19)9-11/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |
InChI 键 |
QHQJGCSNYLXTCL-KEBDBYFISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)



![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)
